

The 2-(2-Phenylethyl)pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Phenylethyl)pyrrolidine

Cat. No.: B024544

[Get Quote](#)

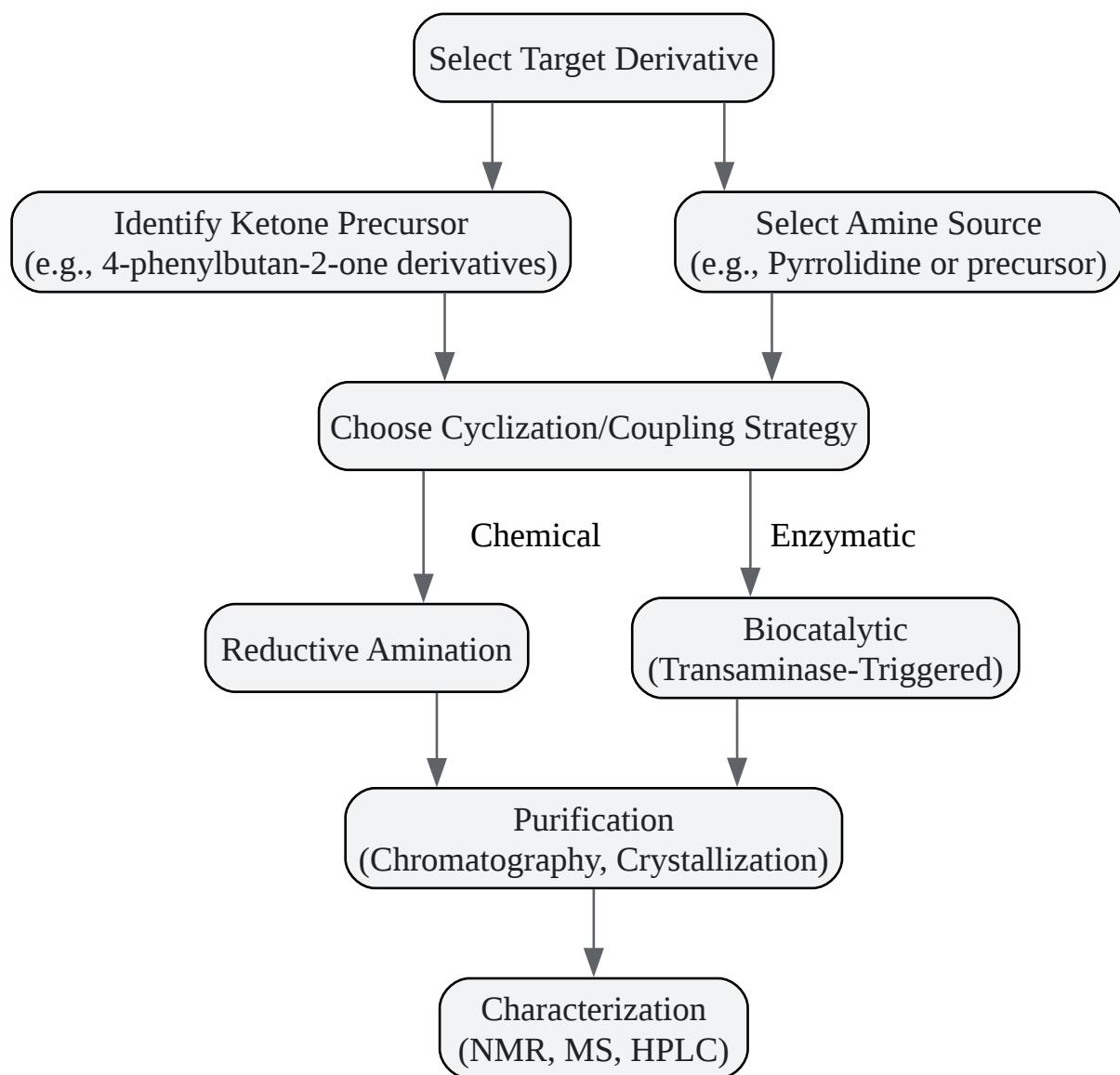
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The **2-(2-phenylethyl)pyrrolidine** core represents a fascinating and highly versatile scaffold in medicinal chemistry. Its unique three-dimensional structure, conferred by the saturated, non-planar pyrrolidine ring, combined with the aromatic phenylethyl moiety, provides an ideal framework for designing molecules with specific and potent biological activities.^[1] This guide delves into the synthesis, diverse pharmacological effects, and structure-activity relationships of its derivatives. We will explore their significant impact on the central nervous system—ranging from stimulant and dissociative effects to potential anticonvulsant and anxiolytic properties—as well as their emerging roles as antimicrobial and anticancer agents. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic insights, to empower researchers in the rational design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Architectural Advantage of the Phenylethylpyrrolidine Core

The **2-(2-phenylethyl)pyrrolidine** scaffold is more than a simple combination of its constituent parts. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in drug discovery.^[2] Its sp³-hybridized carbons create a non-planar, puckered conformation that allows for precise spatial orientation of substituents, enabling a sophisticated exploration of


pharmacophore space.^[1] This three-dimensionality is critical for establishing high-affinity interactions with complex biological targets like receptors and enzymes.

The nitrogen atom within the pyrrolidine ring imparts basicity, a key physicochemical property that influences solubility, membrane permeability, and the potential for forming crucial ionic interactions with acidic residues in protein binding pockets.^[1] When coupled with the phenylethyl group, the scaffold gains a lipophilic aromatic region capable of engaging in π - π stacking, hydrophobic, and van der Waals interactions. This combination makes **2-(2-phenylethyl)pyrrolidine** and its derivatives valuable building blocks for developing novel therapeutic agents, particularly in the challenging field of neuropharmacology.^{[3][4]}

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of **2-(2-phenylethyl)pyrrolidine** derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. A common and effective approach involves the reductive amination of a suitable ketone precursor. More advanced biocatalytic methods are also emerging, offering high stereoselectivity.^[5]

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing **2-(2-phenylethyl)pyrrolidine** derivatives.

Experimental Protocol: Representative Synthesis of an N-Substituted Derivative

This protocol describes a general procedure for the N-alkylation of a pre-formed **2-(2-phenylethyl)pyrrolidine** core, a common method for generating diverse analogs for screening.

Objective: To synthesize N-benzyl-**2-(2-phenylethyl)pyrrolidine**.

Causality: This method is chosen for its reliability and straightforward execution. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the secondary amine of the pyrrolidine ring to form the corresponding anion. This highly reactive nucleophile can then efficiently displace a halide from an alkylating agent, such as benzyl bromide, to form the C-N bond with minimal side reactions. Dry DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.

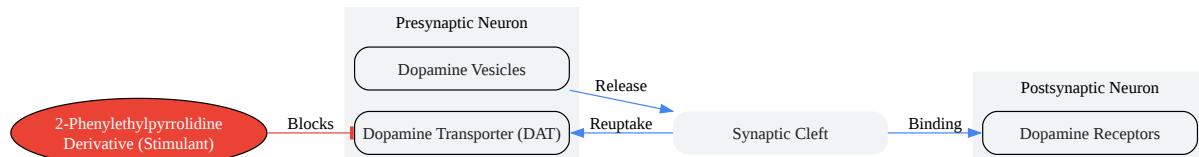
Materials:

- **2-(2-Phenylethyl)pyrrolidine**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add **2-(2-phenylethyl)pyrrolidine** (1.0 equivalent). Dissolve it in anhydrous DMF.
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

- Stirring: Stir the resulting suspension at 0 °C for 30 minutes, during which time hydrogen gas will evolve. Allow the mixture to warm to room temperature and continue stirring for an additional 1 hour to ensure complete deprotonation.
- Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.^[6]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-benzyl-2-(2-phenylethyl)pyrrolidine.


Biological Activities and Mechanisms of Action

Derivatives of this scaffold exhibit a remarkable breadth of biological activities, primarily centered on the central nervous system but also extending to antimicrobial and anticancer effects.

Central Nervous System (CNS) Activity

The phenylethylamine backbone is a classic psychostimulant template. The addition of the pyrrolidine ring creates derivatives that are potent modulators of monoamine transporters and ionotropic receptors.

- Dopamine Transporter (DAT) Inhibition: Many derivatives function as potent dopamine reuptake inhibitors.[7] By blocking the dopamine transporter (DAT), these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[8] This mechanism is the foundation for their stimulant effects and is a primary driver of their abuse potential.[9][10] The structure-activity relationship (SAR) for this class shows that the length of an alkyl chain on the α -carbon of the phenylethyl moiety significantly influences potency at DAT.[7][11]
- NMDA Receptor Antagonism: Certain derivatives, such as fluorolintane, have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[12] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory. Antagonism at this receptor disrupts normal glutamatergic neurotransmission, leading to dissociative and anesthetic effects. This mechanism suggests potential applications in treating conditions characterized by excitotoxicity, but also highlights a different avenue for potential abuse.

[Click to download full resolution via product page](#)

Caption: Mechanism of stimulant action via Dopamine Transporter (DAT) blockade.

- Anxiolytic and Anticonvulsant Potential: While some derivatives are stimulants, modifications to the core structure can lead to depressant effects. For example, related pyrrolidine-2,5-diones are effective anticonvulsants, and other derivatives have shown anxiolytic and muscle-relaxant properties.[1][13] This functional switch underscores the scaffold's versatility and the critical role of specific substitutions in determining the final pharmacological profile.

Antimicrobial Activity

A distinct and promising area of activity is the inhibition of bacterial resistance mechanisms. Certain pyrrolidine pentamine derivatives have been identified as potent inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. This enzyme is a primary cause of bacterial resistance to critical aminoglycoside antibiotics. By inhibiting this enzyme, these compounds can potentially restore the efficacy of existing antibiotics against resistant Gram-negative pathogens.

Anticancer Activity

The phenylethyl moiety is also found in other classes of biologically active compounds. Notably, 2-(2-phenylethyl)chromones have been identified as a novel scaffold for inhibiting Cytochrome P450 1B1 (CYP1B1).^[14] CYP1B1 is an enzyme overexpressed in many tumors and is linked to the metabolism of chemotherapeutic agents, contributing to drug resistance.^[14] While not pyrrolidine derivatives, this finding highlights the potential of the 2-phenylethyl group in designing agents that can be used in combination cancer therapies to overcome chemoresistance.

Structure-Activity Relationships (SAR)

The biological activity of **2-(2-phenylethyl)pyrrolidine** derivatives is highly sensitive to structural modifications. A systematic analysis of these changes is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: SAR Summary for CNS Activity (Monoamine Transporter Inhibition)

Modification Site	Structural Change	Impact on Activity	Reference(s)
α-Carbon Chain	Increasing length (methyl to pentyl)	Increases binding affinity and potency at DAT and hNET.	[7]
Phenyl Ring	4-position substitution (e.g., Cl, Br, CH ₃)	Generally maintains high selectivity for DAT over SERT.	[10]
Phenyl Ring	4-CF ₃ substitution	Atypical; significantly reduces DAT potency and selectivity.	[10]
Pyrrolidine Ring	N-substitution	Modulates selectivity and potency across different transporters.	[15]
β-Carbon	Addition of a keto group (cathinone analogs)	Creates potent stimulant compounds (e.g., α-PVP, α-PHP).	[9][16]

Table 2: SAR Summary for Antimicrobial Activity (AAC(6')-Ib Inhibition)

Modification Site	Structural Change	Impact on Activity	Reference(s)
R1 Position	Alterations to S-phenyl moiety	Reduces inhibitory activity, indicating this group is essential.	[17]
R3, R4, R5 Positions	Various modifications	Effects vary, demonstrating potential for optimization of activity.	[17]
Scaffold	Truncation of the core structure	Results in a significant loss of inhibitory activity.	[17]

Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel derivatives, a series of standardized in vitro and in vivo assays are required.

Protocol 1: In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for the NMDA receptor using a competitive radioligand binding assay.

Causality: This assay quantifies the direct interaction between a compound and its target receptor. It uses a radiolabeled ligand (e.g., [3 H]CGP 39653) with known high affinity for the NMDA receptor's glutamate binding site.[\[18\]](#) The test compound's ability to displace this radioligand is measured, allowing for the calculation of its inhibitory constant (K_i). A lower K_i value indicates higher binding affinity. This is a foundational assay in pharmacology for confirming a compound's mechanism of action and potency at the molecular level.[\[19\]](#)[\[20\]](#)

Materials:

- Rat cortical membrane preparation (source of native NMDA receptors)
- [3 H]CGP 39653 (Radioligand)
- Test compound stock solution (in DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., 10 μ M L-glutamate)
- 96-well microplates
- Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)
- Scintillation cocktail and counter

Procedure:

- Membrane Preparation: Homogenize whole rat brain tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet before final resuspension in assay buffer. Determine protein concentration using a BCA or Bradford assay.[20]
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: 150 μ L membrane preparation, 50 μ L vehicle (buffer), 50 μ L radioligand solution.
 - Non-specific Binding (NSB): 150 μ L membrane preparation, 50 μ L non-specific control (L-glutamate), 50 μ L radioligand solution.
 - Competition: 150 μ L membrane preparation, 50 μ L of test compound at various concentrations, 50 μ L radioligand solution.
- Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach equilibrium.[20]
- Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding - NSB.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

Protocol 2: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.[\[4\]](#)

Causality: The broth microdilution method is a standardized and widely accepted technique for assessing the potency of antimicrobial agents.[\[12\]](#) It provides a quantitative measure (the MIC) of a compound's bacteriostatic activity by challenging the bacteria with a gradient of drug concentrations in a liquid growth medium.[\[1\]\[3\]](#) This allows for direct comparison between different compounds and is a critical first step in evaluating potential new antibiotics.

Materials:

- Test compound
- Bacterial strain (e.g., E. coli ATCC 25922)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:

- Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).[\[12\]](#) Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the assay wells.

- Compound Dilution: Prepare a 2x stock solution of the highest desired concentration of the test compound in MHB.
- Plate Setup: Add 100 μ L of MHB to all wells of a 96-well plate.
- Serial Dilution: Add 100 μ L of the 2x compound stock to the first column of wells. Mix thoroughly and transfer 100 μ L from the first column to the second. Repeat this two-fold serial dilution across the plate to the 10th column, discarding the final 100 μ L from column 10.[17]
 - Column 11: Growth control (broth and inoculum, no compound).
 - Column 12: Sterility control (broth only).
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 μ L.
- Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD₆₀₀).[17]

Protocol 3: In Vivo Rodent Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a test compound on spontaneous locomotor activity in mice.

Causality: Locomotor activity is a primary indicator of CNS stimulant or depressant effects.[21] An increase in movement is characteristic of drugs that enhance dopaminergic activity, like cocaine or amphetamine.[8] This automated assay provides objective, quantifiable data on parameters like distance traveled, movement time, and stereotypy, allowing for a robust assessment of a compound's in vivo behavioral profile.[13][22]

Materials:

- Test compound, dissolved in a suitable vehicle (e.g., saline)

- Male Swiss-Webster mice (20-25 g)
- Locomotor activity chambers (e.g., open field arenas equipped with infrared beams or video tracking software)
- Syringes for administration (e.g., intraperitoneal, i.p.)

Procedure:

- Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.
- Habituation: Place each mouse individually into a locomotor activity chamber and allow it to habituate to the novel environment for 30-60 minutes. This reduces the influence of novelty-induced hyperactivity on the results.
- Administration: Remove the mice from the chambers, weigh them, and administer the test compound or vehicle via the chosen route (e.g., i.p. injection).
- Data Collection: Immediately return the mice to their respective chambers. Record locomotor activity continuously for a period of 60-120 minutes.[\[23\]](#)
- Data Analysis:
 - Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
 - Calculate the total distance traveled, total ambulatory time, and number of stereotypic movements for each animal.
 - Compare the results from the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
 - Plot the data as a time course and as total activity over the session to visualize dose-dependent effects.

Future Perspectives and Conclusion

The **2-(2-phenylethyl)pyrrolidine** scaffold is a proven platform for the discovery of potent, biologically active compounds. The research highlighted in this guide demonstrates its remarkable chemical tractability and pharmacological diversity. Future research should focus on:

- Improving Selectivity: Fine-tuning substitutions to develop derivatives with high selectivity for specific receptor subtypes or transporter proteins to minimize off-target effects.
- Exploring Novel Activities: Screening derivative libraries against a wider range of biological targets, including those involved in inflammation, metabolic disorders, and neurodegeneration.
- Stereochemistry: Systematically investigating the role of stereoisomers, as the spatial arrangement of substituents on the chiral centers of the pyrrolidine ring can dramatically influence biological activity.[\[1\]](#)
- Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic profiles and brain penetrability of promising CNS-active candidates.

In conclusion, the **2-(2-phenylethyl)pyrrolidine** core continues to be a source of valuable lead compounds. By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation as outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this privileged scaffold.

References

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [\[Link\]](#)
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Henrik's Lab. (2021).
- Gatch, M. B., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α -Pyrrolidinohexiophenone (α -PHP). ACS Chemical Neuroscience. [\[Link\]](#)
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [\[Link\]](#)
- Gatch, M. B., et al. (2023). Structure—Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α -Pyrrolidinohexiophenone (α -PHP). Figshare. [\[Link\]](#)

- NMDA Biochemical Binding Assay Service. Reaction Biology. [\[Link\]](#)
- Riebel, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Review Paper on Models for CNS Stimulant Drug Screening. (2022). Asian Journal of Pharmaceutical Research. [\[Link\]](#)
- Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. [\[Link\]](#)
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (2004). Methods in Molecular Biology. [\[Link\]](#)
- Di Mauro, G., et al. (2017). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. [\[Link\]](#)
- Locomotor Sensitiz
- Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry. [\[Link\]](#)
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [\[Link\]](#)
- Locomotor activity of mice. (2018). SlideShare. [\[Link\]](#)
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2011). Molecules. [\[Link\]](#)
- Banks, M. L., et al. (2017).
- 1-(2-Phenylethyl)pyrrolidine. Wikipedia. [\[Link\]](#)
- Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. (2022). Applied Sciences. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. youtube.com [youtube.com]
- 2. enamine.net [enamine.net]
- 3. protocols.io [protocols.io]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Structure-~~Activity~~^{PANTS} Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: $\hat{\lambda} \pm \hat{\alpha}$ ^{PANTS} Pyrrolidinohexiophenone ($\hat{\lambda} \pm$ PHP) - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianjpr.com [asianjpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Locomotor activity of mice | PPTX [slideshare.net]
- 23. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The 2-(2-Phenylethyl)pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b024544#biological-activity-of-2-2-phenylethyl-pyrrolidine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com